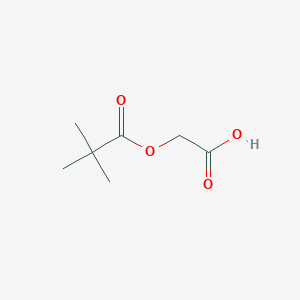
2-(Pivaloyloxy)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Pivaloyloxy)acetic acid is an organic compound with the molecular formula C7H12O4 and a molecular weight of 160.17 g/mol . It is a derivative of acetic acid, where the hydrogen atom of the hydroxyl group is replaced by a pivaloyloxy group. This compound is used in various chemical and industrial applications due to its unique properties.
Métodos De Preparación
2-(Pivaloyloxy)acetic acid can be synthesized through several methods. One common synthetic route involves the esterification of acetic acid with pivalic acid in the presence of a catalyst such as sulfuric acid . The reaction typically requires heating and can be carried out under reflux conditions. Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
2-(Pivaloyloxy)acetic acid undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form acetic acid and pivalic acid.
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Substitution: It can undergo nucleophilic substitution reactions where the pivaloyloxy group is replaced by other nucleophiles.
Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various oxidizing agents . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(Pivaloyloxy)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-(Pivaloyloxy)acetic acid involves its hydrolysis to release acetic acid and pivalic acid. These products can then participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
2-(Pivaloyloxy)acetic acid can be compared with other similar compounds such as:
Acetic acid: A simple carboxylic acid with a wide range of applications.
Pivalic acid: A carboxylic acid with a bulky tert-butyl group, used in organic synthesis.
Phenylacetic acid: An aromatic carboxylic acid with applications in the pharmaceutical industry
The uniqueness of this compound lies in its combination of the pivaloyloxy group with the acetic acid backbone, which imparts distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C7H12O4 |
|---|---|
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
2-(2,2-dimethylpropanoyloxy)acetic acid |
InChI |
InChI=1S/C7H12O4/c1-7(2,3)6(10)11-4-5(8)9/h4H2,1-3H3,(H,8,9) |
Clave InChI |
HDYMMPOYSWJSQY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)OCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



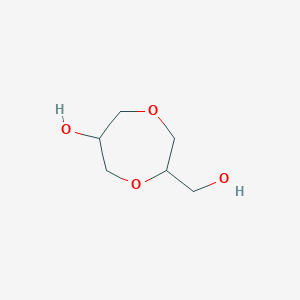

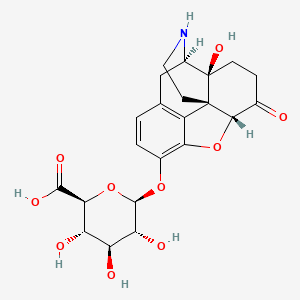
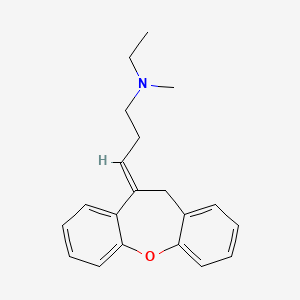
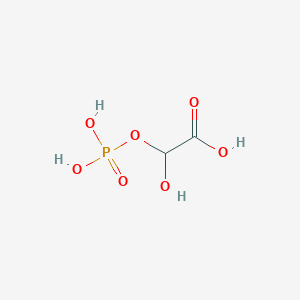

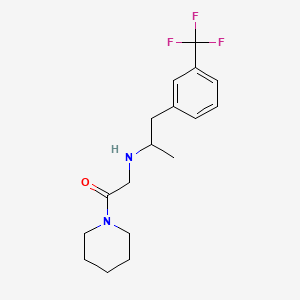
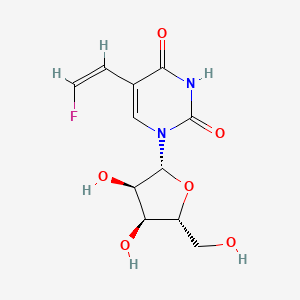
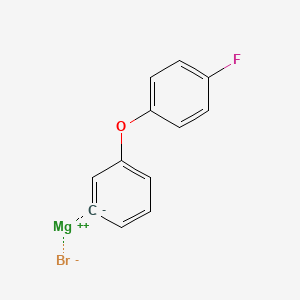
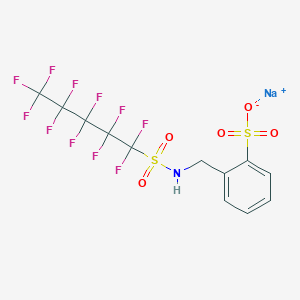

![[(1S,2R,3R,4R,5S,6S,8R,10R,13R,14R,16S,17S)-8,14-diacetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B13412107.png)

